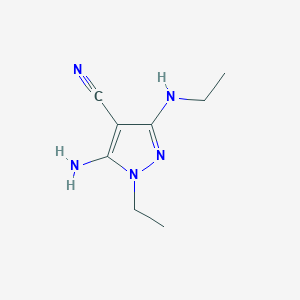
5-amino-1-ethyl-3-(ethylamino)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-amino-1-ethyl-3-(ethylamino)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C8H13N5 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Amino-1-ethyl-3-(ethylamino)-1H-pyrazole-4-carbonitrile (C8H13N5, molecular weight 179.22 g/mol) is a member of the pyrazole family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and agricultural chemistry.
The compound is characterized by the presence of an amino group and a carbonitrile moiety, which contribute to its reactivity and biological activity. It can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C8H13N5 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The amino group can form hydrogen bonds with various biomolecules, influencing their function. The pyrazole ring structure allows for interactions with enzymes and receptors, potentially modulating their activity.
Biological Activities
Research indicates that pyrazole derivatives exhibit a range of biological activities including:
- Anticancer Activity : Some studies have shown that pyrazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
- Antimicrobial Effects : Pyrazoles have been reported to possess antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : Compounds in this class have demonstrated anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against colorectal cancer cells (HT29) with a half-maximal inhibitory concentration (IC50) ranging from 58.44 to 129.41 µM, suggesting potential as anticancer agents .
- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of pyrazole derivatives, revealing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
- Anti-inflammatory Effects : Research highlighted the anti-inflammatory potential of pyrazole derivatives, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro, which could lead to therapeutic applications in conditions like arthritis .
Comparative Analysis
The biological activities of this compound can be compared with other related compounds:
| Compound Name | Anticancer Activity (IC50, µM) | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 58.44 - 129.41 | Moderate | Present |
| 3-Amino-1-methylpyrazole | >100 | High | Low |
| 5-Amino-3-methylpyrazole | 47.17 (cisplatin comparison) | Moderate | Present |
Eigenschaften
Molekularformel |
C8H13N5 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
5-amino-1-ethyl-3-(ethylamino)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H13N5/c1-3-11-8-6(5-9)7(10)13(4-2)12-8/h3-4,10H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
NIGOZPCOVJOTTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NN(C(=C1C#N)N)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















